molecular formula C24H19F3N4O2S B2617695 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1794818-66-8

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2617695
CAS No.: 1794818-66-8
M. Wt: 484.5
InChI Key: XXOXLRGYXNCUNR-UHFFFAOYSA-N
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Description

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic small molecule characterized by a pyrrolo-pyrimidine core fused with a cyclopropyl group at position 3, a phenyl ring at position 7, and a thioacetamide linker substituted with a 3-(trifluoromethyl)phenyl group. The compound’s synthesis likely involves multi-step heterocyclic condensation and functionalization, leveraging strategies common to pyrrolo-pyrimidine derivatives . Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl moiety may influence conformational rigidity .

Properties

IUPAC Name

2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N4O2S/c25-24(26,27)15-7-4-8-16(11-15)29-19(32)13-34-23-30-20-18(14-5-2-1-3-6-14)12-28-21(20)22(33)31(23)17-9-10-17/h1-8,11-12,17,28H,9-10,13H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOXLRGYXNCUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Core Heterocycle : The target’s pyrrolo-pyrimidine core differs from pyrrolo-pyridazine analogs (e.g., ) in nitrogen positioning, altering electron distribution and binding pocket compatibility .

Substituent Impact :

  • The 3-(trifluoromethyl)phenyl group is shared with kinase-targeting carboxamide derivatives (), suggesting a role in hydrophobic binding interactions .
  • The cyclopropyl group in the target compound may reduce metabolic oxidation compared to morpholine- or naphthyloxy-substituted analogs, improving pharmacokinetics .

NMR Profile : The target’s aromatic proton shifts (δ 120.9–122.2) align with fluorophenyl/naphthyloxy analogs (δ 119.2–122.4), indicating conserved aromatic environments . Divergences in carbonyl shifts (δ 178.2 vs. δ 127.5–125.5 in pyrrolo-pyridazines) reflect core heterocycle differences .

Bioactivity and Mechanism

  • However, its pyrrolo-pyrimidine core may confer selectivity distinct from macrolides like Rapa .

Hydrogen-Bonding and Crystallography

The target’s thioacetamide linker and carbonyl groups provide hydrogen-bond acceptors (S, O), enabling crystal packing patterns similar to fluorophenyl-pyrrolo-pyrimidines (). Graph set analysis () predicts dimeric motifs via N–H···O/S interactions, contrasting with Rapa’s extended H-bond networks .

Research Findings and Challenges

Synthetic Complexity : The target’s cyclopropyl-pyrrolo-pyrimidine synthesis requires precise cyclization, posing challenges absent in simpler aryl analogs .

Lumping Strategy Limitations : While lumping (grouping structurally similar compounds) aids SAR studies (), the target’s unique substituents (cyclopropyl, trifluoromethyl) necessitate individualized profiling to avoid misleading bioactivity predictions .

In Silico vs. Experimental Data : Computational models may underestimate the conformational effects of the cyclopropyl group, requiring experimental validation via crystallography (e.g., SHELX-refined structures; ) .

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